B1576442 HFIAP-1

HFIAP-1

Cat. No.: B1576442
Attention: For research use only. Not for human or veterinary use.
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Description

HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family of AMPs, which are critical components of innate immunity in vertebrates . Structurally, this compound comprises 37 amino acid residues, with two brominated tryptophan residues (Br-Trp) at positions 7 and 32 . This bromination distinguishes it from its isoforms, HFIAP-2 (one Br-Trp at W7) and HFIAP-3 (29 residues, Br-Trp at W7). Non-brominated synthetic analogs of this compound exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations of 2–16 µg/mL.

Properties

bioactivity

Gram+ & Gram-,

sequence

GFFKKAWRKVKHAGRRVLDTAKGVGRHYVNNWLNRYR

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of HFIAP-1 and Similar Compounds

Structural Features

This compound shares homology with other AMPs across species but exhibits unique structural traits. A comparison with key analogs is summarized in Table 1 .

Table 1: Structural and Functional Comparison of this compound and Related AMPs

Compound Source Organism Length (Residues) Key Structural Features MIC Range (µg/mL) Protease Resistance Family
This compound Myxine glutinosa 37 Two Br-Trp (W7, W32) 2–16 High Cathelicidin
HFIAP-2 Myxine glutinosa 37 One Br-Trp (W7) 2–16 Moderate Cathelicidin
HFIAP-3 Myxine glutinosa 29 One Br-Trp (W7) 2–16 Low Cathelicidin
Moronecidin Hybrid striped bass 22 Sequence similarity to this compound Not reported Not reported Pleurocidin-like
BjAMP1 Branchiostoma spp. 97 (precursor) No cathelin domain Experimental Not reported Novel AMP family
Vipericidins South American vipers Variable CRAMPs with α-helical motifs 1–8 Moderate Cathelicidin-related

Key Observations :

  • Bromination : Brominated tryptophan residues in this compound and its isoforms enhance protease resistance without altering antimicrobial potency .
  • Sequence Length : Shorter isoforms like HFIAP-3 retain activity but may exhibit reduced stability due to fewer residues.
  • Evolutionary Divergence : this compound’s cathelicidin-like domain is absent in BjAMP1, suggesting convergent evolution of AMPs in divergent species .
Functional and Mechanistic Comparisons
  • Antimicrobial Spectrum :
    this compound and its isoforms demonstrate broad-spectrum activity comparable to vipericidins (MIC: 1–8 µg/mL for vipericidins vs. 2–16 µg/mL for HFIAPs) . However, vipericidins exhibit hemolytic activity, which is absent in HFIAPs, making the latter safer for therapeutic applications .
  • Mechanism of Action :
    Like other cathelicidins, this compound disrupts bacterial membranes via electrostatic interactions with anionic lipids. In contrast, BjAMP1 lacks the cathelin domain, suggesting a distinct mode of action involving cationic regions targeting intracellular components .
  • Protease Resistance: Bromination in this compound significantly improves resistance to trypsin and chymotrypsin compared to non-brominated AMPs like moronecidin .
Evolutionary and Phylogenetic Insights
  • This compound’s signal peptide has been used to identify AMPs in evolutionarily distant species, such as the amphioxus Branchiostoma japonicum (BjAMP1), despite low sequence homology in mature peptides .
  • Vipericidins and HFIAPs share a common ancestral cathelicidin scaffold but diverged functionally: vipericidins evolved hemolytic properties for venom toxicity, while HFIAPs specialized in mucosal immunity .

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